molecular formula C8H11BO2 B1591091 3-Ethylphenylboronic acid CAS No. 90555-65-0

3-Ethylphenylboronic acid

Cat. No.: B1591091
CAS No.: 90555-65-0
M. Wt: 149.98 g/mol
InChI Key: JIMVRUCDZGFJRE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Ethylphenylboronic acid is primarily used in the field of organic synthesis, particularly in Suzuki coupling reactions . It forms reversible covalent complexes with various biological targets such as amino acids, sugars, and hydroxamic acids .

Mode of Action

The mode of action of this compound is primarily through its ability to form covalent bonds with its targets. This is achieved through a process known as boronate esterification, which involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst .

Biochemical Pathways

This compound is involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the boronate esterification reaction requires the presence of a catalyst and is sensitive to temperature . Additionally, the stability of this compound in aqueous environments can influence its efficacy .

Comparison with Similar Compounds

3-Ethylphenylboronic acid can be compared with other similar boronic acids, such as:

The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific synthetic applications .

Biological Activity

3-Ethylphenylboronic acid (C8H11BO2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and sensor applications, supported by relevant data tables and case studies.

This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property underlies many of their biological activities. The compound's structure includes a phenyl group substituted with an ethyl group and a boronic acid functional group, contributing to its chemical reactivity and biological interactions.

Anticancer Activity

Mechanism of Action
Research indicates that this compound exhibits significant anticancer properties through its ability to inhibit proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells. For instance, studies have shown that similar boronic acids can induce apoptosis in various cancer cell lines by disrupting proteasome function .

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound effectively inhibits the proliferation of U266 myeloma cells, showing an IC50 value comparable to established proteasome inhibitors like bortezomib . The compound was found to halt cell cycle progression at the G2/M phase, leading to increased cell death.

CompoundIC50 (nM)Mechanism of Action
This compound8.21Proteasome inhibition
Bortezomib7.05Proteasome inhibition

Antibacterial Activity

Inhibition of β-lactamases
this compound has been identified as a potent inhibitor of class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. Its mechanism involves reversible covalent binding to serine residues in the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Study: Efficacy Against Resistant Strains
In laboratory settings, this compound demonstrated remarkable inhibitory constants (Ki) against resistant bacterial strains, with values as low as 0.004 µM for certain derivatives . This highlights its potential as an adjuvant in antibiotic therapy.

InhibitorKi (µM)Target Enzyme
This compound0.004Class C β-lactamases
Compound A0.008Class C β-lactamases

Sensor Applications

Boronic acids, including this compound, are utilized in sensor technologies for glucose detection due to their ability to form complexes with diols. This property is particularly useful in developing glucose-responsive materials for drug delivery systems.

Case Study: Glucose-Sensitive Gels
Recent advancements have shown that incorporating this compound into polymeric gels can create glucose-sensitive systems that swell or shrink in response to glucose concentrations. These gels have potential applications in self-regulated drug delivery systems .

Properties

IUPAC Name

(3-ethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMVRUCDZGFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586043
Record name (3-Ethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90555-65-0
Record name (3-Ethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90555-65-0
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Synthesis routes and methods

Procedure details

n-Butyllithium (11 ml of a 2.5M solution in hexane, 28 mmol) was added to a stirred solution of 3ethylbromobenzene (Chem. Pharm. Bull., 1968, 16, 2456; 4.6 g, 25 mmol) in anhydrous tetrahydrofuran (50 ml), whilst keeping the internal temperature below −60° C. The mixture was stirred at about −70° C. for 1 hour, then trimethylborate (4.4 ml, 38 mmol) added dropwise, again whilst keeping the internal temperature below −60° C. The reaction mixture was stirred at −70° C. for 30 minutes, then slowly allowed to warm to room temperature. 2M Hydrochloric acid was added, the mixture was extracted with dichloromethane (3×50 ml) and the combined extracts concentrated under reduced pressure The residue was dissolved in ether (50 ml), the solution extracted with 1M aqueous sodium hydroxide solution (2×30 ml) and the aqueous phase acidified with 2M hydrochloric acid, then extracted with ether (3×50 ml). The combined extracts were dried (MgSO4) and evaporated under reduced pressure to give the title compound as a white solid (0.9 g, 24%). δ(DMSOd6): 1.17 (t,3H), 2.57 (q,2H), 7.22 (t,2H), 7.57 (t,1H), 7.61 (s,1H), 7.93 (s,2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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